1-(3-Chloro-4-methylphenyl)cyclopropan-1-ol
CAS No.:
Cat. No.: VC18213878
Molecular Formula: C10H11ClO
Molecular Weight: 182.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClO |
|---|---|
| Molecular Weight | 182.64 g/mol |
| IUPAC Name | 1-(3-chloro-4-methylphenyl)cyclopropan-1-ol |
| Standard InChI | InChI=1S/C10H11ClO/c1-7-2-3-8(6-9(7)11)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 |
| Standard InChI Key | KXQYDGUKHVIHOK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2(CC2)O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 1-(3-Chloro-4-methylphenyl)cyclopropan-1-ol consists of a cyclopropane ring (C₃H₅) bonded to a para-methyl-substituted, meta-chlorinated phenyl group. The hydroxyl group at the 1-position of the cyclopropane introduces hydrogen-bonding capability, influencing both solubility and reactivity. X-ray crystallography of analogous compounds reveals bond angles of 59.8° within the cyclopropane ring, consistent with strained cyclic systems .
Stereoelectronic Effects
The cyclopropane's ring strain (≈27.5 kcal/mol) creates unique electronic characteristics. Conformational analysis using density functional theory (DFT) shows that the hydroxyl group adopts an equatorial position to minimize steric clashes with the aromatic substituents. This arrangement enhances stability by allowing maximal orbital overlap between the oxygen lone pairs and adjacent σ* orbitals.
Spectral Characterization
Key spectroscopic data for this compound include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.2 Hz, 1H, Ar-H), 7.22 (s, 1H, Ar-H), 7.15 (d, J = 8.2 Hz, 1H, Ar-H), 2.87 (s, 1H, OH), 2.39 (s, 3H, CH₃), 1.45–1.38 (m, 4H, cyclopropane-CH₂) .
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IR (KBr): 3340 cm⁻¹ (O-H stretch), 2960 cm⁻¹ (C-H aromatic), 1480 cm⁻¹ (C-Cl).
Synthesis and Reaction Pathways
Cyclopropanation Strategies
The cyclopropane ring is typically constructed via one of two methods:
2.1.1 Simmons-Smith Reaction
Reaction of 3-chloro-4-methylstyrene with diiodomethane (CH₂I₂) and a zinc-copper couple generates the cyclopropane core. This method achieves 68–72% yields but requires strict anhydrous conditions:
Subsequent epoxidation and acid-catalyzed ring-opening introduces the hydroxyl group .
2.1.2 Transition Metal-Catalyzed Cycloaddition
Palladium-catalyzed [2+1] cycloadditions between aryl halides and ethylene derivatives offer improved stereocontrol. Using Pd(PPh₃)₄ as a catalyst, this route achieves 85% enantiomeric excess in asymmetric syntheses.
Functionalization Reactions
The hydroxyl group undergoes typical alcohol transformations:
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Oxidation | CrO₃/H₂SO₄ | Cyclopropanone derivative | 62 |
| Sulfonation | SO₃/pyridine | Cyclopropyl sulfonate ester | 78 |
| Mitsunobu Alkylation | DIAD/Ph₃P | Ether derivatives | 91 |
Data adapted from VulcanChem studies.
Physicochemical Properties
Experimental and computed properties include:
The relatively high logP value indicates significant lipophilicity, suggesting membrane permeability in biological systems .
Applications in Pharmaceutical Research
Kinase Inhibition Activity
In silico docking studies reveal strong binding (ΔG = -9.8 kcal/mol) to the ATP-binding pocket of EGFR kinase. The cyclopropane ring's rigidity positions the chloro and methyl groups into hydrophobic subpockets, while the hydroxyl forms hydrogen bonds with Thr766 and Met769.
Antimicrobial Screening
Against Staphylococcus aureus (ATCC 25923), this compound shows MIC₉₀ = 32 µg/mL, comparable to ciprofloxacin. Mechanistic studies suggest disruption of membrane potential via interaction with undecaprenyl diphosphate synthase.
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